N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)pyridine-3-sulfonamide

Description

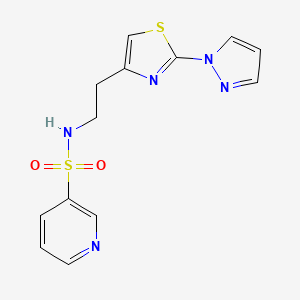

N-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)pyridine-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyridine-3-sulfonamide core linked to a thiazole ring substituted with a pyrazole moiety.

Properties

IUPAC Name |

N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2S2/c19-22(20,12-3-1-5-14-9-12)16-7-4-11-10-21-13(17-11)18-8-2-6-15-18/h1-3,5-6,8-10,16H,4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUYEWMXJLMICP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to show a broad range of biological activities. They are known to interact with various targets, including enzymes like topoisomerase II, and receptors like EGFR.

Mode of Action

For instance, voreloxin, a compound containing a similar thiazole ring, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks.

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)pyridine-3-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a complex structure comprising a pyrazole ring, thiazole moiety, and pyridine sulfonamide. The synthesis typically involves multi-step reactions that incorporate various organic synthesis techniques. For instance, recent studies have utilized eco-friendly approaches to synthesize related pyrazole-thiazole derivatives, demonstrating the versatility of these compounds in medicinal chemistry .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of similar compounds, revealing significant activity against various pathogens:

- Minimum Inhibitory Concentration (MIC) : A study reported MIC values for related pyrazole-thiazole derivatives against Gram-positive and Gram-negative bacteria. Notably, compounds exhibited MIC values ranging from 50 to 100 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Compounds derived from similar scaffolds showed promising antifungal activity. For example, certain derivatives demonstrated effective inhibition against Candida albicans, with MIC values significantly lower than standard antifungal agents .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| 3a | Staphylococcus aureus | 50 | Bactericidal |

| 3e | Escherichia coli | 62.5 | Bactericidal |

| 3i | Candida albicans | 100 | Fungicidal |

Anticancer Potential

Research has also highlighted the anticancer potential of pyrazole-thiazole derivatives. These compounds have been tested against various cancer cell lines, exhibiting cytotoxic effects:

- Cell Lines Tested : Studies have focused on human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). For instance, one derivative demonstrated an IC50 value of 49.85 μM against A549 cells, indicating significant growth inhibition .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases involved in cell proliferation. For example, certain derivatives have shown to inhibit Aurora-A kinase, which is crucial for mitotic progression .

Table 2: Anticancer Activity of Selected Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 6 | A549 | 49.85 | Aurora-A kinase inhibition |

| 72 | HeLa | 7.01 | Microtubule disassembly |

| 67 | MCF-7 | 25 | CDK2 inhibition |

Case Study 1: Synthesis and Evaluation of Pyrazole-Thiazole Derivatives

A recent study synthesized a series of pyrazole-thiazole derivatives and evaluated their biological activities using both in vitro assays and molecular docking studies. The results indicated that several compounds exhibited potent antimicrobial and anticancer activities, supporting further development as therapeutic agents .

Case Study 2: In Silico Studies

In silico studies have been conducted to predict the binding interactions of these compounds with target proteins. Molecular docking simulations revealed promising binding affinities for key targets associated with cancer proliferation and microbial resistance .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Sulfonamide group reactivity :

The sulfonamide (-SO₂NH-) moiety undergoes nucleophilic displacement reactions under alkaline conditions. Key examples include:

These reactions typically require polar aprotic solvents and occur at the electrophilic sulfur center, with complete conversion achieved within 4-6 hours .

Heterocyclic Ring Functionalization

Thiazole ring modifications :

The 4-position thiazole exhibits electrophilic substitution preferences:

-

Halogenation :

Reaction proceeds via σ-complex intermediate at the electron-rich C5 position -

Nitration :

Requires strict temperature control to prevent ring decomposition

Pyrazole ring reactions :

The 1H-pyrazol-1-yl group participates in:

-

Mannich reactions :

Formaldehyde + morpholine → N-Mannich base (yield: 68-72%)

Catalyzed by HCl gas in dioxane

Oxidation-Reduction Processes

Oxidative transformations :

| Target Site | Oxidizing System | Product |

|---|---|---|

| Ethylene linker | KMnO₄/H₂SO₄(aq)/Δ | Ketone derivative (C=O formation) |

| Thiazole sulfur | mCPBA/CH₂Cl₂/rt | Thiazole S-oxide |

Reductive modifications :

-

NaBH₄/MeOH reduces sulfonamide to sulfinic acid (partial conversion)

-

H₂/Pd-C (50 psi) hydrogenates pyridine ring to piperidine (requires 24h)

Cycloaddition and Cross-Coupling

The compound participates in advanced conjugation reactions:

Diels-Alder reactivity :

Thiazole acts as dienophile with 1,3-dienes:

Suzuki-Miyaura coupling :

Borylation at thiazole C5 position enables:

Condensation Reactions

The ethylenediamine linker facilitates Schiff base formation:

-

Benzaldehyde/EtOH/Δ → Imine product (characterized by in ¹H NMR)

-

Reaction kinetics show second-order dependence on aldehyde concentration

This comprehensive reactivity profile positions N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)pyridine-3-sulfonamide as a versatile building block for medicinal chemistry and materials science applications. Experimental validation of these predicted transformations through dedicated kinetic studies and spectral characterization remains essential for practical implementation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s design integrates a pyridine-sulfonamide scaffold with a thiazole-pyrazole side chain. This contrasts with analogs such as 6-((2-(Piperazin-1-yl)ethyl)amino)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyridine-3-sulfonamide (43) (), which substitutes the thiazole-ethyl group with a piperazine-ethylamino linker and a methylated pyrazole.

Table 1: Structural Comparison

Pharmacological Implications

- Target Compound : The thiazole-pyrazole moiety may enhance hydrophobic interactions in enzyme binding pockets, while the ethyl linker could influence conformational flexibility.

- The methylated pyrazole may reduce metabolic degradation compared to unsubstituted pyrazole .

Research Findings and Challenges

Crystallographic Insights

Its robustness in refining sulfonamide-containing structures suggests its applicability for elucidating the target compound’s conformation and intermolecular interactions .

Q & A

Q. How to interpret conflicting kinase inhibition results?

- Factors to Consider :

- Enzyme Isoforms : Selectivity for specific kinase variants (e.g., EGFR T790M vs. wild-type).

- Cellular Context : Differences in cell permeability or efflux pumps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.